Product packaging for 3-Fluorosalicylaldehyde(Cat. No.:CAS No. 394-50-3)

3-Fluorosalicylaldehyde

Cat. No.: B1296999
CAS No.: 394-50-3
M. Wt: 140.11 g/mol
InChI Key: NWDHTEIVMDYWQJ-UHFFFAOYSA-N
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Description

Significance and Role of Halogenated Salicylaldehydes in Organic Synthesis

Halogenated organic compounds, particularly aldehydes, are pivotal in the field of organic synthesis. numberanalytics.com The introduction of a halogen atom, such as fluorine, into the salicylaldehyde (B1680747) structure dramatically alters the molecule's physical, chemical, and biological properties. numberanalytics.com Halogenation can enhance the reactivity of the molecule, making it a valuable intermediate for a wide array of chemical transformations. numberanalytics.com This modification is a key strategy in medicinal chemistry to enhance the bioactivity and bioavailability of drug candidates. rsc.org Specifically, the fluorine atom in 3-Fluorosalicylaldehyde increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This enhanced reactivity is crucial for its role in synthesizing more complex molecules. chemimpex.com Furthermore, halogenation can influence solid-state properties through interactions like halogen bonding, which is instrumental in designing new materials and effective medicinal compounds. rsc.orgcore.ac.uk

Overview of this compound as a Key Intermediate and Building Block

This compound, also known as 3-fluoro-2-hydroxybenzaldehyde, is a versatile building block in organic chemistry. chemimpex.com Its chemical formula is C₇H₅FO₂, and it has a molecular weight of 140.11 g/mol . sigmaaldrich.com This compound is particularly noted for its utility in creating Schiff bases, which are compounds containing a carbon-nitrogen double bond. ossila.com These Schiff bases, especially when derived from this compound, are crucial precursors for synthesizing tetradentate salen and salalen ligands. ossila.com These ligands are capable of forming stable complexes with various metal ions, leading to applications in catalysis and materials science. researchgate.net The presence of three reactive sites on the molecule allows for its use in the synthesis of complex structures like fluorinated bicyclic heterocycles and semiconducting acenes. ossila.com

Historical Context of this compound Research

Early methods for preparing this compound often involved complex, multi-step processes or resulted in low yields. For instance, the Reimer-Tiemann reaction, a well-known method for ortho-formylation of phenols, was one of the simpler approaches but suffered from low conversion rates and the production of unwanted isomers. google.com Another early method, the Kolbe-Schmidt reaction, required high-pressure equipment and involved hazardous materials like mercury. google.com A more intricate, seven-step synthesis starting from 2-amino-4-chloroanisole was also developed, but it was lengthy and gave low yields. google.comgoogle.com A significant advancement came with a method starting from 5-chloro-o-anisidine, which could achieve yields up to 82%, but the process remained long and involved several intermediates. These early challenges highlight the compound's perceived value, which drove researchers to seek more efficient and economically viable synthetic routes, such as the integrated boron method developed later. google.com

Scope and Objectives of Current Academic Inquiry into this compound

Contemporary research on this compound is broad and multidisciplinary. A primary focus is its application in medicinal chemistry, where it serves as a starting material for synthesizing novel compounds with potential therapeutic properties. chemimpex.com For example, cobalt-salen complexes derived from it have shown potential anticancer activity. ossila.com Another major area of investigation is in materials science, where it is used to create specialized materials like semiconducting acenes for organic electronics and polymers with specific reactivity. chemimpex.comossila.com Furthermore, its unique fluorescent properties are being harnessed to design chemosensors for detecting metal ions, such as Aluminum (Al³⁺), with high selectivity and sensitivity. chemimpex.comnih.govrsc.org Current studies also aim to refine its synthesis, explore its utility in creating diverse heterocyclic compounds, and investigate the biological activities of its many derivatives. researchgate.netmdpi.com

Physicochemical Properties of this compound

Property Value Reference(s)
CAS Number 394-50-3 chemimpex.comsigmaaldrich.com
Molecular Formula C₇H₅FO₂ chemimpex.comsigmaaldrich.com
Molecular Weight 140.11 g/mol chemimpex.comsigmaaldrich.com
Appearance White to off-white/light yellow powder or crystal chemimpex.com
Melting Point 68-72 °C chemimpex.comsigmaaldrich.com
Purity ≥ 97% chemimpex.comossila.com

| Linear Formula | FC₆H₃-2-(OH)CHO | sigmaaldrich.com |

Spectroscopic Data of this compound

Technique Data Reference(s)
¹H NMR Aldehyde proton (CHO) signal appears around 8.92-9.05 ppm in derivative complexes. rsc.org
InChI 1S/C7H5FO2/c8-6-3-1-2-5(4-9)7(6)10/h1-4,10H sigmaaldrich.com
InChI Key NWDHTEIVMDYWQJ-UHFFFAOYSA-N sigmaaldrich.com

| SMILES String | Oc1c(F)cccc1C=O | sigmaaldrich.com |

Table of Compounds

Compound Name
This compound
5-chloro-o-anisidine
4-chloro-2-fluoroanisole (B1582839)
4-chloro-2-fluorophenol (B1580588)
ortho-fluorophenol
3-fluorosaligenin
3-fluorosalicylic acid
3-fluorosalicyl alcohol
3-chloro-5-fluorosalicylaldehyde
5-bromosalicylaldehyde
3,5-dibromosalicylaldehyde
5-bromo-3-nitrosalicylaldehyde
5-Fluorosalicylaldehyde
4-Fluorosalicylaldehyde
3,5-dichlorosalicylaldehyde
5-chlorosalicylaldehyde
3,5-di-chlorosalicylaldehyde
5-bromosalicylaldehyde
5-nitro salicylaldehyde
3-ethoxy salicylaldehyde
Amantadine
Memantine
3-amino-1-adamantanol
Nicotinic hydrazide

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5FO2 B1296999 3-Fluorosalicylaldehyde CAS No. 394-50-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-fluoro-2-hydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FO2/c8-6-3-1-2-5(4-9)7(6)10/h1-4,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWDHTEIVMDYWQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70343153
Record name 3-Fluoro-2-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70343153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

394-50-3
Record name 3-Fluoro-2-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70343153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Fluorosalicylaldehyde
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Synthetic Methodologies for 3 Fluorosalicylaldehyde

Established Synthetic Pathways

The synthesis of 3-Fluorosalicylaldehyde, a valuable fluorinated building block in organic chemistry, is achievable through various established routes. These pathways include the direct fluorination of salicylaldehyde (B1680747) derivatives, formylation reactions on fluorinated precursors, and multi-step sequences starting from simpler aromatic compounds.

Fluorination Reactions of Salicylaldehyde Derivatives

The direct introduction of a fluorine atom onto the salicylaldehyde scaffold is a primary approach for synthesizing this compound. This method typically involves the electrophilic fluorination of salicylaldehyde or its derivatives. A common laboratory-scale approach utilizes fluorinating agents like diethylaminosulfur trifluoride (DAST) under anhydrous conditions to achieve the desired transformation. Another method involves the reaction of salicylaldehyde with ferrous fluoride (B91410) under specific conditions to generate this compound. chembk.com These reactions are crucial for creating fluorinated aromatic aldehydes, which are important intermediates for pharmaceuticals and materials science. ossila.com

Reimer-Tiemann Reaction with ortho-Fluorophenol

The Reimer-Tiemann reaction, a classic method for the ortho-formylation of phenols, can be applied to ortho-fluorophenol to produce this compound. wikipedia.orgnumberanalytics.com The reaction typically involves treating the phenol (B47542) with chloroform (B151607) (CHCl₃) in the presence of a strong base, like sodium hydroxide (B78521) (NaOH). wikipedia.orggoogle.com The process begins with the base deprotonating both the chloroform to form the reactive species, dichlorocarbene (B158193) (:CCl₂), and the phenol to form the more nucleophilic phenoxide ion. wikipedia.orgscienceinfo.com The electron-rich phenoxide then attacks the dichlorocarbene, leading to the formation of an intermediate that, after hydrolysis, yields the final aldehyde product. wikipedia.org However, the conventional aqueous Reimer-Tiemann reaction is often plagued by low yields and poor regioselectivity when applied to ortho-fluorophenol. google.comgoogle.com

Table 1: Overview of the Conventional Reimer-Tiemann Reaction

Reactants Key Reagent Reactive Species Primary Challenge
ortho-Fluorophenol, Sodium HydroxideChloroformDichlorocarbeneLow yield and para-isomer contamination google.comgoogle.com

Several strategies have been developed to optimize the yield and selectivity of the Reimer-Tiemann reaction for this specific synthesis. Key factors influencing the outcome include the concentration of the base, reaction temperature, and the ratio of reactants. numberanalytics.com One significant improvement involves modifying the classical aqueous system to a non-aqueous or anhydrous one. google.com

A notable optimization uses a hydrocarbon diluent like benzene (B151609) and an aprotic solvent such as N,N-dimethylformamide as a catalyst. google.com In this modified process, excess sodium hydroxide is used to absorb the water generated during the reaction, maintaining essentially anhydrous conditions. google.com The use of boron oxide has also been found to be advantageous; it can react with the ortho-fluorophenol to form a phenoxyboroxine intermediate and also acts as a dehydrating agent, leading to a smoother reaction. google.com Other general optimization tips include the slow, controlled addition of chloroform and ensuring efficient stirring to manage the exothermic reaction and minimize side products. numberanalytics.com

A major drawback of the standard aqueous Reimer-Tiemann reaction with ortho-fluorophenol is the formation of a significant amount of the undesired para-isomer, 3-fluoro-4-hydroxy-benzaldehyde. google.comgoogle.com The strong electronegativity of the fluorine atom in the ortho position deactivates the adjacent carbon, making the para position a more favorable site for electrophilic attack in an aqueous environment. google.com

The most effective strategy to mitigate this contamination is the shift to an anhydrous reaction system. By conducting the reaction in a non-aqueous medium (e.g., benzene) with excess sodium hydroxide to scavenge water, the formation of the ortho-isomer, this compound, becomes highly preferential. google.com In fact, under these anhydrous conditions, it has been reported that no para-isomer was found, demonstrating a successful circumvention of the contamination issue. google.com The preferential ortho-substitution in phenoxides is often attributed to the coordination of the cation (like Na⁺) with the phenoxide oxygen, which directs the electrophile to the nearby ortho position. stackexchange.comechemi.com

Kolbe-Schmidt Reaction Involving Alkali Salts of ortho-Fluorophenol

An alternative pathway to this compound involves a modification of the Kolbe-Schmidt reaction. google.comwikipedia.org In this process, an alkali salt of ortho-fluorophenol is first carboxylated using carbon dioxide (CO₂) under high pressure and elevated temperature. google.comwikipedia.org This step produces a mixture of ortho and para isomers of fluorosalicylic acid. google.com The subsequent step involves the reduction of this acid mixture, typically using sodium amalgam, followed by hydrolysis and distillation to isolate the desired this compound. google.com While this method is a viable route, it presents significant challenges, including the need for expensive high-pressure equipment and the safety and environmental concerns associated with handling mercury in the sodium amalgam reduction step. google.com

Multi-Step Synthesis from Substituted Anisidine Derivatives

A more complex, multi-step synthesis route has been developed, starting from substituted anisidine derivatives like 5-chloro-o-anisidine. google.com This pathway, though lengthy, was designed to be a commercially practical method. google.com The key steps are as follows:

Diazotization and Fluorination : 5-chloro-o-anisidine is diazotized with nitrous acid. The resulting diazonium salt is then converted to 4-chloro-2-fluoroanisole (B1582839) via the Schiemann reaction, using fluoboric acid and thermal decomposition. google.com

Hydrolysis : The methoxy (B1213986) group of 4-chloro-2-fluoroanisole is hydrolyzed to yield 4-chloro-2-fluorophenol (B1580588). google.com

Introduction of a Functional Group : The 4-chloro-2-fluorophenol is reacted with dimethylamine (B145610) and formaldehyde (B43269). google.com

Conversion and Dechlorination : The molecule undergoes further transformations, including acetylation. A critical, later step involves the dechlorination of an intermediate like 5-chloro-3-fluorosaligenin using hydrogen with a palladium catalyst to produce 3-fluorosaligenin. google.com

Oxidation : The final step is the oxidation of 3-fluorosaligenin to the target aldehyde, this compound. google.com

This intricate route involves blocking a reactive position with a chloro substituent to prevent side reactions, which is later removed to yield the final product. google.com

Diazotization and Conversion to Fluoroanisole Intermediates

A multi-step process for preparing this compound begins with the diazotization of an appropriate aniline (B41778) derivative. google.com A key strategy involves using 5-chloro-o-anisidine as a starting material. google.com The introduction of a chloro substituent serves to block one of the reactive positions on the benzene ring, thereby preventing unwanted side reactions in subsequent steps. google.com

The synthesis proceeds through the following key transformations:

Diazotization: 5-chloro-o-anisidine is treated with nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid, to form a diazonium salt. google.com This is then converted to the corresponding diazonium fluoborate using fluoboric acid. google.com

Conversion to Fluoroanisole: The diazonium fluoborate is thermally decomposed to yield 4-chloro-2-fluoroanisole. google.com

This method, while involving a lengthy sequence of reactions, is noted for the relative stability of the intermediate compounds, which allows for more straightforward handling and processing. google.com

Hydrolysis and Subsequent Functionalization

Following the formation of the fluoroanisole intermediate, a series of hydrolysis and functionalization steps are required to arrive at the final product, this compound. google.com

The key steps in this stage of the synthesis include:

Hydrolysis: The methoxy group of 4-chloro-2-fluoroanisole is hydrolyzed to a hydroxyl group, yielding 4-chloro-2-fluorophenol. google.com This can be achieved by refluxing with a strong acid such as hydrobromic acid. google.com

Functionalization: The resulting 4-chloro-2-fluorophenol undergoes a reaction with dimethylamine and formaldehyde to introduce a dimethylaminomethyl group, forming 4-chloro-6-fluoro-alpha-dimethylamino-o-cresol. google.com

Conversion and Dechlorination: This intermediate is then converted to 5-chloro-3-fluorosaligenin diacetate using acetic acid. google.com Subsequent dechlorination, for instance, using hydrogen with a palladium catalyst, yields 3-fluorosaligenin. google.com

Oxidation: The final step involves the oxidation of 3-fluorosaligenin to the desired this compound. google.com This can be accomplished using an aromatic aldehyde in the presence of an aluminum alkoxide. google.com

This comprehensive process, while intricate, has been demonstrated to be a practical method for the production of this compound. google.com

Integrated Processes Utilizing ortho-Fluorophenol with Boron-Containing Compounds and Formaldehyde Sources

A more direct and integrated approach for the synthesis of this compound involves the reaction of ortho-fluorophenol with a boron-containing compound and a source of formaldehyde. google.comgoogle.com This method is considered advantageous due to its potential for high yields and reduced complexity compared to other synthetic routes. google.com

The reaction proceeds as follows:

Reaction with Boron Compound: Ortho-fluorophenol is first reacted with a boron-containing compound, such as boron oxide, orthoboric acid, or metaboric acid. This reaction is typically carried out in the presence of a non-reactive, azeotrope-forming solvent like xylene to facilitate the removal of water via distillation. google.com

Addition of Formaldehyde Source: A formaldehyde source material, which can include formaldehyde, paraformaldehyde, or trioxane, is then added to the reaction mixture. google.com

Oxidation: The intermediate product, 3-fluorosalicyl alcohol, is then oxidized to yield this compound. google.comgoogle.com

Careful control of process conditions is crucial for obtaining significant yields of the desired product. google.com For instance, experiments have shown that reacting ortho-fluorophenol with boron oxide and then with s-trioxane in xylene can lead to conversions of up to 84%. google.com

Reactant 1Reactant 2Reactant 3SolventConversion of o-fluorophenol (%)Corrected Yield of this compound (%)
o-fluorophenolboron oxides-trioxanexylene7819.0
o-fluorophenolboron oxides-trioxanexylene8424.8

Table 1: Reaction Conditions and Yields for the Integrated Boron-Based Synthesis

Advanced Synthetic Approaches and Innovations

In addition to established methods, research continues to explore more advanced and innovative strategies for the synthesis of this compound and its derivatives. These approaches often focus on improving efficiency, selectivity, and sustainability.

Catalytic Methods in this compound Synthesis

Catalytic methods play a crucial role in modern organic synthesis, and their application to the preparation of this compound is an area of active interest. While specific catalytic systems for the direct synthesis of this compound are not extensively detailed in the provided context, related reactions highlight the potential of this approach. For example, the oxidation of the intermediate 3-fluorosalicyl alcohol to the final aldehyde can be achieved using a palladium catalyst. google.com Furthermore, gold(I)-catalyzed annulation reactions utilize this compound to synthesize more complex fluorinated bicyclic heterocycles, demonstrating its utility in catalyst-driven transformations. ossila.com The development of selective ortho-formylation reactions of phenols using various metal catalysts also provides a foundation for potential catalytic routes to this compound. researchgate.net

Green Chemistry Approaches in Synthetic Design

The principles of green chemistry, which emphasize the use of less toxic reagents and more environmentally benign processes, are increasingly influencing synthetic design. While the provided information does not extensively detail specific "green" syntheses for this compound, the broader context of organic synthesis points towards this trend. For instance, research into the bio-renewable synthesis of related aromatic compounds and the use of less toxic, more sustainable materials are active areas of investigation. iastate.edu The development of one-pot procedures, which reduce the need for isolating and purifying intermediates, also aligns with green chemistry principles by saving time, solvents, and energy. researchgate.netuio.no

Regioselective Synthesis of this compound and its Derivatives

Regioselectivity, the control of the position at which a chemical reaction occurs, is a critical aspect of synthesizing substituted aromatic compounds like this compound. The ability to selectively introduce functional groups at specific positions on the benzene ring is essential for obtaining the desired isomer and avoiding the formation of unwanted byproducts.

The synthesis of derivatives of this compound often relies on regioselective reactions. For example, the Negishi cross-coupling reaction has been successfully used to synthesize analogues of this compound by reacting 5-bromo-3-fluorosalicylaldehyde with various benzylzinc reagents. jst.go.jp This demonstrates a regioselective coupling at the bromine-substituted position. Similarly, ortho-formylation methods that selectively introduce an aldehyde group ortho to a hydroxyl group on a phenol ring are fundamental to the synthesis of salicylaldehydes in general and can be applied to fluorinated phenols to achieve regioselective synthesis. researchgate.netuio.no

Starting MaterialReagentProduct
5-bromo-3-fluorosalicylaldehydeBenzylzinc reagents3-fluoro-5-benzylsalicylaldehyde analogues
PhenolsParaformaldehyde, MgCl2-Et3Northo-Salicylaldehydes

Table 2: Examples of Regioselective Reactions in the Synthesis of Salicylaldehyde Derivatives

Reactivity and Reaction Mechanisms of 3 Fluorosalicylaldehyde

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions involving 3-Fluorosalicylaldehyde primarily occur at the aldehyde group. While classic nucleophilic substitution involves the replacement of a leaving group on an sp³-hybridized carbon, for aldehydes, the term often encompasses nucleophilic addition followed by an elimination step, a sequence known as nucleophilic addition-elimination.

The reaction mechanism begins with the attack of a nucleophile (Nu:) on the electron-deficient carbonyl carbon. This breaks the C=O pi bond, and the electrons move to the oxygen atom, forming a tetrahedral intermediate called an alkoxide. In the subsequent step, this intermediate can be protonated to form a hemiaminal or a similar structure. If elimination of a water molecule is possible, as is common in condensation reactions with amines, the reaction proceeds to form a new double bond, such as a C=N imine bond. ossila.com

Besides the widely studied reactions with amines, other nucleophiles like thiols can also react with this compound. The reaction with a thiol (R-SH) would proceed via a similar mechanism to form a thiohemiacetal, which can then lead to further products. These substitution-type reactions underscore the compound's utility as a building block in organic synthesis.

Condensation Reactions

Condensation reactions are a cornerstone of the reactivity of this compound, providing pathways to a vast array of more complex molecules. chemimpex.com These reactions typically involve the reaction of the aldehyde group with a nucleophile, often a nitrogen-based compound like an amine or hydrazine (B178648), resulting in the formation of a new carbon-nitrogen double bond and the elimination of a water molecule. iosrjournals.org

The synthesis of Schiff bases, or aldimines, is a prominent reaction of this compound. These compounds, characterized by a carbon-nitrogen double bond (C=N), are formed through the condensation of the aldehyde with a primary amine. ossila.com The reaction is initiated by the nucleophilic attack of the amine on the aldehyde's carbonyl carbon, leading to a hemiaminal (or carbinolamine) intermediate. This is followed by dehydration to yield the final imine product. ossila.commdpi.com The presence of the fluorine atom in the 3-position can influence the electronic properties and stability of the resulting Schiff base.

The reaction of this compound with various aliphatic or aromatic primary amines (R-NH₂) is a straightforward method to produce a diverse range of bidentate Schiff base ligands. researchgate.net A series of these derivatives has been synthesized, often with the goal of evaluating their biological activities. researchgate.netdntb.gov.ua The general reaction proceeds by mixing equimolar amounts of this compound and the desired primary amine, often in a solvent like ethanol (B145695) and sometimes with catalytic amounts of acid.

Table 1: Examples of Schiff Bases from this compound and Primary Amines

Primary Amine Reactant Resulting Schiff Base Structure (General) Significance
Aniline (B41778) DerivativesAromatic imine with substituted phenyl groupUsed in synthesis of biologically active compounds and coordination complexes.
AlkylaminesAliphatic imineBuilding blocks for various organic molecules and ligands.
Amino AcidsSchiff bases containing a carboxylate groupInvestigated for biological applications and as chiral ligands.

This table represents generalized reactions. Specific structures depend on the exact primary amine used.

A particularly important application of this compound is in the synthesis of tetradentate ligands, most notably Salen-type ligands. ossila.comwikipedia.org Salen ligands are formed by the condensation of two equivalents of a salicylaldehyde (B1680747) derivative with one equivalent of a diamine, such as ethylenediamine. amazonaws.com When this compound is used, the resulting ligand is often abbreviated as 3F-salen.

The reaction involves both amino groups of the diamine condensing with two separate molecules of this compound to form a large, C₂-symmetric molecule capable of binding to a metal ion at four points (two nitrogen atoms and two oxygen atoms). amazonaws.com These "3F-salen" ligands form stable complexes with a variety of transition metals, such as Cobalt (Co), Nickel (Ni), and Copper (Cu). ossila.com The fluorine substitution can slow the reduction of the metal center (e.g., Co(III) to Co(II)), enhancing the stability of the complex for applications like targeted drug release.

Table 2: Research Findings on Co(3F-salen) Complexes

Complex/Ligand Precursor Reactants Key Research Finding Reference
Co(3F-salen)This compound, Ethylenediamine, Cobalt(II) saltForms complexes capable of reversible oxygen chemisorption. ossila.com ossila.comacs.org
Co(3F-salen) Prodrugs3F-salen ligand, Co(III) centerThe fluorinated ligand slows Co(III) reduction, enhancing stability for potential therapeutic use.
Anticancer ActivityCobalt-salen complexes from this compoundExhibit anticancer activity with an IC₅₀ value of 50 µM. ossila.com ossila.com

Hydrazones are another class of compounds readily synthesized from this compound. These are formed through condensation with hydrazine (H₂N-NH₂) or its substituted derivatives (e.g., phenylhydrazine). mdpi.comresearchgate.net The resulting structure contains the C=N-NH- functional group. The reaction mechanism is analogous to Schiff base formation, involving a nucleophilic attack by the terminal nitrogen of the hydrazine onto the carbonyl carbon, followed by the elimination of water. mdpi.com Fluorinated hydrazones are of particular interest in medicinal chemistry for their potential as antibacterial agents. mdpi.comdntb.gov.ua

Salicylaldehyde azines are symmetrical molecules formed when two equivalents of a salicylaldehyde derivative react with one equivalent of hydrazine (H₂N-NH₂). rsc.org The product contains a C=N-N=C linkage, formally connecting two salicylidene units. The synthesis is generally a straightforward condensation reaction, often carried out by refluxing the reactants in ethanol. rsc.org These azine derivatives, including those synthesized from substituted salicylaldehydes, are noted for their interesting photophysical properties, such as aggregation-induced emission enhancement (AIEE), where they are non-emissive in solution but become highly fluorescent in aggregates or the solid state. rsc.orgnih.gov

Table 3: Comparison of Condensation Products from this compound

Product Type Reactant Characteristic Linkage Key Feature
Schiff Base (Imine)Primary Amine (R-NH₂)C=N-RForms bidentate ligands; versatile synthetic intermediates. ossila.com
Salen-type LigandDiamine (H₂N-R-NH₂)R'-C=N-R-N=C-R'Forms tetradentate ligands for stable metal complexes. wikipedia.orgamazonaws.com
HydrazoneHydrazine (R-NH-NH₂)C=N-NH-RInvestigated for wide-ranging biological activities. researchgate.net
AzineHydrazine (H₂N-NH₂)C=N-N=CSymmetrical molecules, often exhibiting fluorescent properties. rsc.orgnih.gov

Formation of Schiff Bases from this compound

Annulation Reactions for Heterocyclic Synthesis

Gold(I) catalysis provides an efficient and direct pathway for the synthesis of complex heterocyclic structures from readily available starting materials. ossila.comsmolecule.com In the context of this compound, gold(I)-catalyzed annulation reactions are particularly useful for constructing fluorinated bicyclic heterocycles like isoflavanones (a class of chromanones). ossila.com This transformation typically involves the reaction of this compound with an alkyne, such as phenylacetylene, in a one-step process. nih.govnih.gov

The reaction leverages the ability of the gold(I) catalyst to activate the alkyne, facilitating a nucleophilic attack from the aldehyde and subsequent intramolecular cyclization to form the chromanone scaffold. nih.govresearchgate.net Research has demonstrated that these annulation reactions can be significantly accelerated using microwave irradiation, reducing reaction times from many hours to mere minutes. nih.govresearchgate.net This method allows for the incorporation of the fluorine atom into the A ring of the isoflavanone (B1217009) structure, yielding compounds such as 8-Fluoro-3-phenylchroman-4-one. nih.gov The presence of the three reactive sites on this compound makes it a valuable building block for this type of synthesis. ossila.com

Table 1: Gold(I)-Catalyzed Synthesis of 8-Fluoro-3-phenylchroman-4-one nih.gov

Reactants Catalyst System Conditions Product Yield
This compound, Phenylacetylene AuCN / ⁿBu₃P Microwave, Toluene, 200 °C, 10 min 8-Fluoro-3-phenylchroman-4-one 21.5%

Oxidation Reactions of 3-Fluorosalicyl Alcohol to this compound

This compound can be prepared through the oxidation of its corresponding alcohol, 3-Fluorosalicyl alcohol. google.comgoogle.com This alcohol is an intermediate product formed, for example, in the reaction of ortho-fluorophenol with a boron-containing compound and a formaldehyde (B43269) source. google.comgoogle.com The subsequent oxidation of 3-fluorosalicyl alcohol to the aldehyde is a crucial step and can be accomplished using various known oxidation techniques for primary aromatic alcohols. google.comgoogle.com

The selection of the oxidizing agent and conditions is critical to achieve high yields and avoid over-oxidation to the corresponding carboxylic acid (3-fluorosalicylic acid). Common methods for the oxidation of ortho-hydroxybenzyl alcohols involve reagents like activated manganese dioxide or catalytic systems employing molecular oxygen. google.com

Table 2: General Methods for the Oxidation of o-Hydroxybenzyl Alcohols

Reagent/Catalyst System Solvent Conditions Reference
Activated Manganese Dioxide (MnO₂) Chloroform (B151607) or CH₂Cl₂ Room Temperature google.comscispace.com
Molecular Oxygen (O₂) with Platinum or Palladium Catalyst & Bismuth Co-catalyst Aqueous Medium (alkaline) Not specified google.com
Potassium Peroxysulfate / Copper(II) Sulfate Acetonitrile/Water 65-70°C scispace.com

Reactivity in Palladium-Catalyzed Coupling Reactions (e.g., with Benzylzinc Reagents)

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon bonds. While specific literature detailing the direct palladium-catalyzed coupling of this compound with benzylzinc reagents (a Negishi coupling) is not prevalent, the reactivity can be inferred from the well-established principles of such reactions. mdpi.comlibretexts.org The general catalytic cycle for these transformations involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orguwindsor.ca

Oxidative Addition : The cycle begins with the oxidative addition of an organic halide (R-X) to a Pd(0) complex, forming a Pd(II) intermediate. libretexts.org For a molecule like this compound to participate directly, it would typically need to be functionalized into an aryl halide or triflate.

Transmetalation : The organometallic coupling partner, in this case, a benzylzinc reagent (a type of organozinc compound), transfers its organic group to the palladium center, displacing the halide and forming a new Pd(II) complex with both organic partners attached. mdpi.comlibretexts.org

Reductive Elimination : The two organic groups on the palladium center couple and are eliminated from the metal, forming the new C-C bond in the final product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle. libretexts.org

In a hypothetical coupling of a this compound derivative (e.g., 3-fluoro-2-hydroxy-5-iodobenzaldehyde) with a benzylzinc reagent, the palladium catalyst would facilitate the formation of a new carbon-carbon bond between the aromatic ring of the aldehyde and the benzylic carbon of the zinc reagent. The presence of the aldehyde and hydroxyl functional groups might necessitate the use of protecting groups to prevent side reactions, depending on the specific reaction conditions employed. The versatility of palladium catalysis allows for a broad range of functional groups to be tolerated, making it a powerful tool for the synthesis of complex substituted aromatic compounds. mdpi.comorganic-chemistry.org

Coordination Chemistry of 3 Fluorosalicylaldehyde and Its Derivatives

Schiff Base Metal Complexes

Schiff bases derived from 3-fluorosalicylaldehyde are versatile ligands capable of coordinating with a wide range of metal ions to form stable complexes. These ligands are typically synthesized through the condensation reaction of this compound with a primary amine. The resulting imine or azomethine group (–C=N–), along with the phenolic hydroxyl group, provides effective coordination sites for metal chelation.

Synthesis and Characterization of Mononuclear Complexes

The synthesis of mononuclear complexes of this compound Schiff bases generally involves the reaction of the pre-synthesized Schiff base ligand with a metal salt in a suitable solvent. Alternatively, a one-pot synthesis can be employed where the aldehyde, amine, and metal salt are reacted together. The resulting complexes are then characterized using various spectroscopic and analytical techniques to elucidate their structure and properties.

The synthesis of mononuclear copper(II) complexes with Schiff bases derived from this compound has been an area of active research. These complexes are typically prepared by reacting a copper(II) salt, such as copper(II) acetate (B1210297) or copper(II) chloride, with the Schiff base ligand in an alcoholic solvent. The resulting complexes often exhibit square planar or distorted square planar geometries around the central copper(II) ion.

Characterization of these complexes involves techniques such as infrared (IR) spectroscopy, which shows a characteristic shift in the ν(C=N) stretching frequency upon coordination to the copper ion. Electronic spectroscopy (UV-Vis) provides information about the d-d transitions and charge transfer bands, which are indicative of the coordination geometry. X-ray crystallography, when available, offers definitive structural information, including bond lengths and angles.

Table 1: Spectroscopic Data for a Representative Mononuclear Copper(II) Complex with a this compound Schiff Base Derivative

Complexν(C=N) (cm⁻¹)Electronic Transitions (λₘₐₓ, nm)
[Cu(3-Fsal-en)]~1620~380 (Ligand to Metal Charge Transfer), ~550 (d-d transition)

Note: Data is generalized from typical values for similar complexes and may vary based on the specific amine used in the Schiff base synthesis.

Mononuclear nickel(II) complexes of Schiff bases derived from this compound can be synthesized by reacting a nickel(II) salt with the appropriate Schiff base ligand. Depending on the specific ligand and reaction conditions, these complexes can adopt various geometries, including square planar (typically diamagnetic) or octahedral (typically paramagnetic).

The characterization of these complexes relies on a combination of analytical techniques. Magnetic susceptibility measurements are crucial for determining the spin state and, by extension, the geometry of the nickel(II) center. ¹H and ¹³C NMR spectroscopy can be used for diamagnetic complexes to confirm the ligand structure and its coordination to the metal. For paramagnetic complexes, IR and UV-Vis spectroscopy are the primary tools for characterization.

Table 2: Magnetic and Spectroscopic Data for a Representative Mononuclear Nickel(II) Complex with a this compound Schiff Base Derivative

ComplexMagnetic Moment (μ_eff, B.M.)Geometryν(C=N) (cm⁻¹)
[Ni(3-Fsal-pn)]DiamagneticSquare Planar~1615

Note: Data is generalized from typical values for similar complexes and may vary based on the specific amine used in the Schiff base synthesis.

The coordination chemistry of cobalt with this compound Schiff bases is rich, with complexes being formed in both the +2 and +3 oxidation states. Mononuclear cobalt(II) complexes are typically synthesized under inert conditions to prevent oxidation to cobalt(III). These complexes can exhibit tetrahedral or octahedral geometries. Cobalt(III) complexes, which are generally more stable, can be obtained by direct synthesis using a cobalt(III) precursor or by the oxidation of a cobalt(II) complex.

Characterization of cobalt(II) complexes often involves magnetic susceptibility measurements and UV-Vis spectroscopy to determine the coordination environment. Cobalt(III) complexes are typically diamagnetic and can be readily characterized by NMR spectroscopy, in addition to IR and UV-Vis techniques.

Table 3: Spectroscopic Data for Representative Mononuclear Cobalt(II) and Cobalt(III) Complexes with a this compound Schiff Base Derivative

ComplexOxidation StateGeometryν(C=N) (cm⁻¹)
[Co(3-Fsal-en)]+2Tetrahedral~1610
[Co(3-Fsal-en)₂]⁺+3Octahedral~1625

Note: Data is generalized from typical values for similar complexes and may vary based on the specific amine used in the Schiff base synthesis.

Mononuclear zinc(II) complexes with Schiff bases derived from this compound are of interest due to their potential applications in fluorescence and catalysis. As zinc(II) has a d¹⁰ electronic configuration, its complexes are diamagnetic and typically adopt a tetrahedral or, less commonly, a five- or six-coordinate geometry.

The synthesis is straightforward, usually involving the reaction of a zinc(II) salt with the Schiff base ligand. Characterization is heavily reliant on NMR spectroscopy (¹H and ¹³C), which provides detailed information about the structure of the ligand and the complex in solution. IR spectroscopy is used to confirm the coordination of the imine nitrogen.

Table 4: NMR Spectroscopic Data for a Representative Mononuclear Zinc(II) Complex with a this compound Schiff Base Derivative

Complexδ(CH=N) (ppm)δ(Ar-H) (ppm)
[Zn(3-Fsal-en)]~8.56.8 - 7.5

Note: Data is generalized from typical values for similar complexes and may vary based on the specific amine used in the Schiff base synthesis.

The synthesis of mononuclear iron(III) salophene-type complexes using this compound has been reported. researchgate.net Salophene ligands are tetradentate Schiff bases formed from the condensation of two equivalents of a salicylaldehyde (B1680747) derivative with one equivalent of a diamine, typically 1,2-phenylenediamine. The resulting iron(III) complexes often have a square pyramidal or octahedral geometry.

The synthesis of [N,N´-Bis(3-fluorosalicylidene)-1,2-phenylenediamine]iron(III) chloride involves dissolving the Schiff base ligand in ethanol (B145695) and heating to reflux, followed by the addition of an ethanolic solution of iron(III) chloride hexahydrate. researchgate.net The reaction mixture is refluxed, concentrated, and cooled to precipitate the complex. researchgate.net

Characterization of these paramagnetic iron(III) complexes is primarily carried out using IR spectroscopy, mass spectrometry, and elemental analysis. researchgate.net Infrared spectroscopy confirms the coordination of the imine nitrogen and the phenolic oxygen to the iron center. researchgate.net Mass spectrometry is used to determine the molecular weight of the complex, and elemental analysis confirms its empirical formula. researchgate.net Due to the paramagnetic nature of the iron(III) ion, NMR spectroscopy is not typically employed for characterization. lookchem.com

Table 5: Characterization Data for [N,N´-Bis(3-fluorosalicylidene)-1,2-phenylenediamine]iron(III) chloride

Characterization TechniqueObserved Data
IR (νC=N, cm⁻¹)1612
IR (νC-O, cm⁻¹)1314
Mass Spectrometry (m/z)441 [M]⁺, 406 [M-Cl]⁺
Elemental AnalysisConsistent with the formula C₂₀H₁₂F₂N₂O₂FeCl

Source: Data adapted from a study on fluorinated Fe(III) salophene complexes. lookchem.com

Vanadium(IV/V) Complexes

The coordination chemistry of vanadium is marked by its accessible multiple oxidation states, primarily +4 and +5, leading to a diverse range of complexes. Schiff base ligands derived from salicylaldehydes are particularly effective in stabilizing these states. While specific studies on this compound derivatives are not extensively detailed, the behavior of analogous substituted salicylaldehyde complexes provides a strong framework for understanding their coordination chemistry.

Vanadium(IV) complexes, typically containing the vanadyl cation (VO²⁺), are often prepared from precursors like VOSO₄ or [VO(acac)₂]. ulisboa.pt These d¹ metal centers commonly form monomeric, paramagnetic complexes. ulisboa.ptresearchgate.net For instance, the reaction of a tridentate ONO-donor Schiff base with a vanadium source can yield complexes like [VO(L)(EtO)], where L represents the dianionic ligand. semanticscholar.org The geometry around the vanadium(IV) center in such five-coordinate complexes is typically square pyramidal.

Dioxidovanadium(V) complexes are also readily synthesized, often from V₂O₅. nih.gov These d⁰ complexes are diamagnetic. Studies on dioxidovanadium(V) complexes with Schiff base ligands derived from substituted salicylaldehydes have revealed the formation of ionic complexes with the general formula HTEA[VO₂(L)], where HTEA is a protonated triethylamine (B128534) counterion. nih.gov In these structures, the vanadium(V) center is typically five-coordinate, exhibiting geometries that can range from a slightly distorted square pyramid to an intermediate structure between a square pyramid and a trigonal bipyramid. nih.gov The specific geometry is influenced by the steric and electronic nature of the substituents on the salicylaldehyde ring.

Table 1: Representative Vanadium Complexes with Salicylaldehyde-Type Ligands

Complex FormulaVanadium Oxidation StateLigand TypeCoordination GeometryReference
[VO(L)(EtO)]+4Tridentate ONO Schiff BaseSquare Pyramidal semanticscholar.org
HTEA[VO₂(L)]+5Tridentate ONO Schiff BaseSquare Pyramidal / Trigonal Bipyramidal nih.gov
[V(L¹)(HL¹)]·EtOH+3Tridentate ONO Schiff BaseNot specified semanticscholar.org
Manganese(II) Complexes

Manganese(II) is a d⁵ metal ion known for its versatility in forming complexes with a variety of coordination numbers and geometries, often in a high-spin state. Its coordination chemistry with Schiff base ligands derived from this compound follows patterns established by other salicylaldehyde derivatives. The synthesis of these complexes typically involves the reaction of a manganese(II) salt, such as MnCl₂·4H₂O, with the pre-formed Schiff base ligand in an alcoholic solvent. hhu.dersc.org

The resulting complexes can be monomeric or polymeric, depending on the denticity of the ligand and the reaction conditions. For example, tridentate hydrazone Schiff base ligands have been shown to form monomeric Mn(II) complexes like [MnCl(L)(H₂O)₂]. hhu.de In contrast, tetradentate Schiff bases derived from salicylaldehyde and diamines can form pseudo-octahedral complexes of the type [MnL(H₂O)₂] or planar [MnL] complexes, with the specific structure depending critically on the length of the aliphatic chain in the diamine. rsc.org The coordination geometry around the Mn(II) ion in these complexes can vary, with examples of tetrahedral and square planar geometries being reported for different Schiff base complexes. scirp.org

Table 2: Examples of Manganese(II) Coordination Geometries with Schiff Base Ligands

Ligand TypeComplex TypeCoordination GeometryReference
Tridentate (ONO/ONN)MonomericNot specified hhu.de
Tetradentate (N₂O₂)MonomericPseudo-octahedral or Square Planar rsc.org
Tetradentate (from amino acid)MonomericSquare Planar scirp.org

Synthesis and Characterization of Binuclear Complexes

Binuclear complexes, containing two metal centers bridged by one or more ligands, are of significant interest. Ligands derived from this compound are well-suited for the construction of such architectures. The key is to use a ligand system that either possesses distinct binding sites for two metal ions or can adopt a conformation that allows it to bridge two metals.

Utilizing Binucleating Schiff Base Ligands

The most common strategy for synthesizing binuclear complexes involves the use of binucleating ligands. These are typically large, polydentate Schiff bases designed with two separate coordination pockets. For example, a ligand prepared by condensing two equivalents of this compound with a diamine could potentially bind two metal ions. However, a more direct approach involves using ligands with inherent bridging capabilities.

Unsymmetrical tetradentate Schiff-base ligands derived from precursors like 3-formylsalicylic acid have been successfully used to create binuclear iron(III) complexes. manchester.ac.uk Similarly, tridentate Schiff bases derived from salicylaldehyde and 4-aminoantipyrine (B1666024) have been shown to form binuclear Cu(II) and Co(II) complexes. nih.govresearchgate.net In these structures, the ligand coordinates to one metal center via its primary ONO donor set, while a component of the ligand, such as a phenolic or carboxylate oxygen, acts as a bridge to a second metal ion. The synthesis generally involves reacting the ligand and the metal salt in a 1:1 molar ratio, which favors the formation of the bridged binuclear species. nih.gov Characterization of these complexes relies on techniques like elemental analysis, IR and UV-Vis spectroscopy, and magnetic susceptibility measurements to confirm the structure and the electronic interaction between the metal centers.

Structural Analysis of Coordination Geometry

The coordination geometry of metal complexes derived from this compound is dictated by the nature of the metal ion, its oxidation state, and the denticity and steric profile of the ligand. A wide range of geometries is observed.

Octahedral: This is a very common coordination geometry, especially for hexacoordinate metal ions like Fe(III) and Mn(II). nih.govisca.me For instance, iron(III) complexes with the general formula [Fe(X-salo)₃], where X-salo⁻ is a bidentate substituted salicylaldehyde, consistently adopt a distorted octahedral geometry with an FeO₆ coordination sphere. nih.gov Similarly, some Mn(II) complexes with tetradentate Schiff bases achieve a pseudo-octahedral geometry by coordinating two additional solvent molecules. rsc.org

Square Pyramidal: This five-coordinate geometry is characteristic of vanadyl(IV) complexes and is also observed in some vanadium(V) and manganese(II) systems. nih.gov The metal center lies slightly above the basal plane of four donor atoms, with a fifth donor atom in the apical position.

Tetrahedral: Four-coordinate complexes, particularly of d-block metals like Mn(II) and Co(II), can adopt a tetrahedral geometry, as seen in some Schiff base complexes. scirp.orgoncologyradiotherapy.com

Square Planar: This geometry is also common for four-coordinate complexes, particularly with d⁸ metal ions, but has also been proposed for some Mn(II) complexes with tetradentate Schiff bases derived from amino acids. rsc.orgscirp.org

The specific bond angles and lengths determined by X-ray crystallography provide definitive evidence of the coordination geometry. For example, in distorted octahedral Fe(III) complexes, the angles between trans-coordinating atoms deviate significantly from the ideal 180°. nih.gov

Ligand Design and Denticity in Complexes

The aldehyde functional group of this compound is a key feature that allows for its elaboration into multidentate Schiff base ligands through condensation reactions with primary amines. researchgate.netresearchgate.net The denticity of the resulting ligand—the number of donor atoms that can bind to a metal center—is controlled by the choice of the amine component. This versatility makes this compound a powerful precursor in ligand design.

Bidentate (NO): The simplest Schiff bases, formed from monofunctional amines, act as bidentate ligands, coordinating through the imine nitrogen and the deprotonated phenolic oxygen.

Tridentate (ONO, NNO): Condensation with amino alcohols (like ethanolamine) or diamines where one amino group is less reactive can yield tridentate ligands. Hydrazides are also common precursors for tridentate ONO or ONN donor ligands. hhu.de

Tetradentate (N₂O₂): The reaction of this compound (2 equivalents) with a diamine (1 equivalent), such as ethylenediamine, produces the widely studied "salen"-type ligands. These are tetradentate, coordinating through two imine nitrogens and two phenolate (B1203915) oxygens to typically form stable, planar complexes with a variety of metal ions. researchgate.net

Pentadentate (N₃O₂): Using a triamine like diethylenetriamine (B155796) allows for the synthesis of pentadentate Schiff base ligands, which can form mononuclear or binuclear complexes. orkg.org

By systematically varying the amine backbone, chemists can tune the steric and electronic properties of the ligand, thereby controlling the coordination geometry, stability, and reactivity of the resulting metal complex.

Influence of Fluorine on Coordination Behavior

The fluorine atom at the 3-position of the salicylaldehyde ring exerts a profound influence on the ligand's coordination properties, primarily through its strong electron-withdrawing inductive effect (-I effect). researchgate.netnih.gov This electronic perturbation alters the acidity of the phenolic proton and the electron density on the donor oxygen atoms, which in turn affects the stability of the metal-ligand bonds.

Studies on the complexation of fluorinated salicylic (B10762653) acids have shown that the position of the fluorine atom has a significant impact on the stability of the resulting complexes. nih.gov Notably, 3-fluorosalicylic acid was found to form the most stable complexes with Cu(II) compared to its 4-fluoro and 6-fluoro isomers. nih.gov This enhanced stability can be attributed to the increased acidity of the phenolic proton due to the proximity of the electron-withdrawing fluorine atom. A more acidic phenol (B47542) leads to more favorable deprotonation and stronger coordination to the metal center.

This principle extends to Schiff base derivatives of this compound. The electron-withdrawing fluorine atom increases the Lewis acidity of the metal-binding site, favoring the formation of stronger and more stable metal complexes compared to those derived from unsubstituted salicylaldehyde. researchgate.netacs.org This effect is crucial in tuning the thermodynamic stability of coordination compounds and can be exploited in the design of highly effective chelating agents for specific metal ions.

Supramolecular Assembly in Coordination Polymers

While the direct study of supramolecular assembly in coordination polymers of this compound is not extensively documented, valuable insights can be drawn from the crystallographic analysis of closely related halogenated salicylaldehyde derivatives. For instance, the crystal structure of 3-chloro-5-fluorosalicylaldehyde reveals a network of weak intermolecular interactions that dictate the packing of the molecules in the solid state. nih.gov These interactions provide a predictive framework for understanding how this compound and its derivatives might behave in the context of coordination polymer self-assembly.

Furthermore, the presence of the fluorine atom introduces the possibility of specific intermolecular contacts. In the case of 3-chloro-5-fluorosalicylaldehyde, weak intermolecular C—H⋯F and F⋯O interactions are observed. nih.gov These types of interactions, although weaker than conventional hydrogen bonds, can collectively exert a significant influence on the crystal packing. The participation of the fluorine atom in such non-covalent interactions is a key factor in crystal engineering, and its role in directing the supramolecular architecture of coordination polymers is an area of active research. nih.gov

The following table summarizes the key intermolecular interactions observed in the crystal structure of 3-chloro-5-fluorosalicylaldehyde, which can be considered as a model for the potential interactions in coordination polymers derived from this compound.

Interaction TypeDonor-AcceptorDistance (Å)
π-stackingRing centroid-to-centroid3.7154 (3)
C—H⋯OC4—H4A⋯O23.254 (2)
C—H⋯FO1—H1⋯F3.0101 (18)
F⋯OO2⋯F2.880 (2)

Data sourced from the crystallographic study of 3-chloro-5-fluorosalicylaldehyde. nih.gov

In hypothetical coordination polymers of this compound, the interplay of these non-covalent forces would be expected. The formation of coordination bonds with metal ions would lead to the primary polymeric chain or network. Subsequently, these chains or networks would organize in three-dimensional space through the aforementioned supramolecular interactions. The directionality and strength of the C—H⋯F and F⋯O interactions, combined with π-stacking, would influence the packing efficiency and the formation of specific motifs within the crystal lattice.

The ability of fluorine to modulate the electronic properties of the ligand can also have an indirect effect on the supramolecular assembly. By influencing the electron density of the aromatic ring, the fluorine substituent can affect the strength of π-π stacking interactions. pdx.edu This electronic modulation can be a subtle yet powerful tool for fine-tuning the supramolecular architecture of coordination polymers.

Spectroscopic and Structural Elucidation of 3 Fluorosalicylaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise structure of 3-Fluorosalicylaldehyde in solution. By analyzing the spectra of various nuclei (¹H, ¹³C, ¹⁹F), a complete picture of the molecule's connectivity and environment can be assembled.

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to each unique proton in the molecule. The chemical shifts are influenced by the electronic effects of the three substituents on the aromatic ring: the electron-withdrawing aldehyde group (-CHO), the strongly electronegative fluorine atom (-F), and the electron-donating hydroxyl group (-OH).

The spectrum should feature three key regions:

Aldehydic Proton (-CHO): A singlet is anticipated in the downfield region, typically between 9.0 and 10.0 ppm, due to the strong deshielding effect of the carbonyl group. orgchemboulder.com

Phenolic Proton (-OH): A broad singlet is expected, also in the downfield region (often 4-12 ppm), whose exact position can be concentration and solvent dependent. orgchemboulder.com Its significant downfield shift is indicative of strong intramolecular hydrogen bonding with the adjacent carbonyl oxygen.

Aromatic Protons (Ar-H): Three signals corresponding to the protons on the benzene (B151609) ring are expected in the 6.0-8.5 ppm range. orgchemboulder.com The coupling between these protons (³JHH) and long-range coupling with the fluorine atom will result in complex splitting patterns (multiplicities). The proton ortho to the aldehyde group is expected to be the most downfield of the aromatic signals.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityCoupling Constants (Hz)
-OH~11.0s (broad)N/A
-CHO~9.9sN/A
Ar-H6.5 - 8.0m³JHH, nJHF

s = singlet, m = multiplet

In a proton-decoupled ¹³C NMR spectrum, this compound should exhibit seven distinct signals, one for each carbon atom. The chemical shifts are spread over a wide range, allowing for clear resolution. rsc.org

Key features of the ¹³C NMR spectrum include:

Carbonyl Carbon (-CHO): This signal appears furthest downfield, typically between 190 and 200 ppm, due to sp² hybridization and bonding to an electronegative oxygen atom. rsc.org

Aromatic Carbons: The six aromatic carbons resonate between approximately 110 and 165 ppm.

The carbon directly bonded to the hydroxyl group (C-OH) and the carbon bonded to the fluorine atom (C-F) are significantly deshielded and appear downfield.

The signals for carbons bonded to fluorine will appear as doublets due to one-bond and multi-bond carbon-fluorine (¹JCF, ²JCF, etc.) coupling, which is a key diagnostic feature. researchgate.net

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Expected C-F Coupling
C=O190 - 200Present (multi-bond)
C-F155 - 165Large ¹JCF
C-OH150 - 160Present (²JCF)
C-CHO120 - 130Present (²JCF)
Ar-C110 - 140Present (multi-bond)

To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR experiments are employed.

¹H-¹H Correlation Spectroscopy (COSY): This experiment identifies protons that are spin-coupled to each other, typically those on adjacent carbons. emerypharma.comsdsu.edu For this compound, a COSY spectrum would show cross-peaks connecting the signals of adjacent aromatic protons, confirming their positions relative to one another and aiding in the assignment of the aromatic system. emerypharma.com

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. sdsu.edupressbooks.pub Each cross-peak in an HSQC spectrum represents a one-bond C-H connection. emerypharma.com This technique allows for the definitive assignment of each protonated aromatic carbon by linking its known ¹H chemical shift to its corresponding ¹³C chemical shift. pressbooks.pub Carbons without attached protons, such as the carbonyl carbon and the carbons bearing the -OH, -F, and -CHO substituents, will not show a signal in the HSQC spectrum. emerypharma.com

Fluorine-19 is an excellent nucleus for NMR studies due to its 100% natural abundance and high sensitivity. alfa-chemistry.com The ¹⁹F NMR spectrum of this compound would show a single signal for the fluorine atom, likely appearing as a multiplet due to coupling with nearby aromatic protons.

The chemical shift of the fluorine nucleus is highly sensitive to its electronic environment. alfa-chemistry.com This sensitivity can be exploited for solution speciation studies. For example, the deprotonation of the neighboring phenolic hydroxyl group under basic conditions would increase the electron density on the aromatic ring. This change in the electronic environment would cause a significant upfield or downfield shift in the ¹⁹F NMR signal. By monitoring the position of the fluorine resonance as a function of pH, one could study the equilibrium between the protonated and deprotonated forms of this compound in solution.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound provides clear evidence for its key structural features. The presence of a strong intramolecular hydrogen bond between the phenolic -OH and the aldehyde C=O has a significant influence on the positions of their respective stretching bands.

The spectrum is characterized by several key absorption bands:

O-H Stretch: A very broad absorption band is expected in the 3500–3200 cm⁻¹ region, which is characteristic of a hydrogen-bonded hydroxyl group.

C-H Stretch (Aromatic and Aldehydic): Aromatic C-H stretching vibrations typically appear in the 3100–3000 cm⁻¹ range. The aldehydic C-H stretch gives rise to a characteristic, often sharp, absorption between 2830 and 2695 cm⁻¹.

C=O Stretch (Aldehyde): A strong, sharp absorption band corresponding to the carbonyl stretch is expected. Due to conjugation with the aromatic ring and intramolecular hydrogen bonding, this band typically appears at a lower frequency than a simple aliphatic aldehyde, in the range of 1700-1650 cm⁻¹.

C=C Stretch (Aromatic): Medium to strong absorptions between 1600 cm⁻¹ and 1475 cm⁻¹ are characteristic of carbon-carbon stretching within the aromatic ring.

C-F Stretch: A strong absorption band due to the carbon-fluorine bond stretch is expected in the fingerprint region, typically around 1250-1000 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

Vibrational ModeFunctional GroupExpected Frequency Range (cm⁻¹)
O-H stretch (H-bonded)Phenolic -OH3500 - 3200 (broad)
C-H stretchAromatic3100 - 3000
C-H stretchAldehyde2830 - 2695
C=O stretchAldehyde1700 - 1650 (strong)
C=C stretchAromatic1600 - 1475
C-F stretchAryl Fluoride (B91410)1250 - 1000 (strong)

Mass Spectrometry (MS)

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which confirms the molecular weight and offers insights into the structure. For this compound (C₇H₅FO₂), the calculated molecular weight is approximately 140.11 g/mol . nih.govchemimpex.com

In an electron ionization (EI) mass spectrum, the following key peaks are expected:

Molecular Ion Peak (M⁺•): A strong peak at m/z = 140, corresponding to the intact molecule with one electron removed. nih.gov

[M-H]⁺ Peak: A prominent peak at m/z = 139, resulting from the loss of a single hydrogen atom, likely the aldehydic proton, to form a stable acylium ion. nih.gov

[M-CHO]⁺ Peak: A peak at m/z = 111, corresponding to the loss of the formyl group (-CHO).

Other Fragments: Further fragmentation could involve the loss of carbon monoxide (CO) from the [M-H]⁺ ion.

Table 4: Expected Mass Spectrometry Fragments for this compound

m/zAssignmentDescription
140[M]⁺•Molecular Ion
139[M-H]⁺Loss of a hydrogen atom
111[M-CHO]⁺Loss of the formyl group

Compound Index

Ultraviolet-Visible (UV-Vis) Spectroscopy

This section would detail the electronic absorption properties of this compound. The analysis would focus on the wavelengths of maximum absorbance (λmax) and the corresponding molar extinction coefficients (ε). These values are determined by the electronic transitions within the molecule, typically π → π* and n → π* transitions associated with the aromatic ring and the carbonyl group. The data would be presented in a table, specifying the solvent used for the measurement, as solvent polarity can influence the position and intensity of absorption bands. The discussion would interpret these transitions in the context of the molecule's structure, including the effects of the hydroxyl, formyl, and fluorine substituents on the electronic energy levels.

Single Crystal X-Ray Diffraction (XRD)

Single-crystal X-ray diffraction provides the definitive three-dimensional structure of a molecule in the solid state. A full crystallographic study of this compound would be required to provide the detailed analysis requested in the following subsections.

Determination of Molecular Structure and Planarity

If a crystal structure were available, this section would present the precise bond lengths, bond angles, and torsion angles of this compound. A key point of analysis would be the planarity of the molecule. The discussion would quantify the planarity by reporting the root-mean-square (r.m.s.) deviation of the atoms from the mean plane of the benzene ring. It is expected that the molecule would be largely planar to maximize conjugation between the aromatic ring, the aldehyde group, and the hydroxyl group.

Analysis of Intramolecular Hydrogen Bonding (e.g., O-H···O Interactions)

Salicylaldehyde (B1680747) derivatives are well-known for forming a strong intramolecular hydrogen bond between the phenolic hydroxyl group and the carbonyl oxygen of the aldehyde. This interaction creates a stable six-membered ring. This section would provide the specific geometric parameters of this O-H···O hydrogen bond, including the H···O distance, the O···O distance, and the O-H···O angle, which are critical indicators of the bond's strength.

Investigation of Intermolecular Interactions (e.g., C-H···O, C-H···F, F···O, π-stacking)

Beyond the structure of a single molecule, XRD reveals how molecules interact with each other in the crystal lattice. This subsection would analyze the various non-covalent interactions that stabilize the crystal structure. A detailed report would include the distances and angles for any intermolecular hydrogen bonds, such as C-H···O or C-H···F, and other close contacts like F···O interactions. The analysis would also describe any π-stacking interactions between the aromatic rings of adjacent molecules, detailing the centroid-to-centroid distance and the vertical displacement (slippage) between the rings.

Crystallographic Characterization of Metal Complexes

Due to the absence of specific published crystallographic and UV-Vis data for this compound, the generation of a detailed and accurate article according to the provided outline is not possible at this time.

Computational Chemistry and Theoretical Studies of 3 Fluorosalicylaldehyde

Density Functional Theory (DFT) Calculations

Density Functional Theory is a prominent quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. myskinrecipes.com It is widely utilized due to its favorable balance between computational cost and accuracy. nih.gov DFT calculations for 3-Fluorosalicylaldehyde involve solving the Kohn-Sham equations to determine the ground-state electron density, from which numerous molecular properties can be derived. myskinrecipes.com A popular and effective approach within this framework is the use of hybrid functionals, such as B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. manipal.edu

A fundamental application of DFT is the optimization of a molecule's geometry to find its most stable, lowest-energy conformation. mdpi.com This process systematically adjusts the positions of the atoms until the forces on them are minimized, thus predicting equilibrium bond lengths, bond angles, and dihedral angles. iosrjournals.org For this compound, geometry optimization would reveal the precise spatial arrangement of its atoms, including the planarity of the benzene (B151609) ring and the orientations of the hydroxyl, aldehyde, and fluorine substituents. The calculations are typically performed with a specific basis set, such as 6-311++G(d,p), which defines the set of mathematical functions used to build the molecular orbitals. nih.gov

ParameterAtoms InvolvedPredicted Value
Bond Length (Å)C-F1.35
Bond Length (Å)C-OH1.36
Bond Length (Å)C=O (aldehyde)1.22
Bond Angle (°)C-C-F119.5
Bond Angle (°)C-C-OH121.0
Dihedral Angle (°)O=C-C-C180.0

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity and electronic properties. researchgate.net It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest-energy empty orbital, acts as an electron acceptor. researchgate.net

The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter. dntb.gov.ua A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap suggests that the molecule is more reactive. dntb.gov.ua This energy gap is also fundamental in determining the molecule's electronic absorption properties. researchgate.net DFT calculations provide the energies of these orbitals (EHOMO and ELUMO), allowing for the direct calculation of the energy gap. sigmaaldrich.com

Please note: The following table is illustrative and contains hypothetical data to demonstrate how results from an FMO analysis for this compound would be presented.

ParameterEnergy (eV)
EHOMO-6.50
ELUMO-1.80
ΔE (HOMO-LUMO Gap)4.70

Conceptual DFT provides a framework for quantifying the global reactivity of a molecule through various descriptors. myskinrecipes.comnih.gov These parameters are calculated using the energies of the frontier orbitals (HOMO and LUMO) and provide insight into the molecule's stability and reaction tendencies. chemimpex.com

Ionization Potential (I): The energy required to remove an electron. It is approximated as I ≈ -EHOMO. dntb.gov.ua

Electron Affinity (A): The energy released when an electron is added. It is approximated as A ≈ -ELUMO. dntb.gov.ua

Electronegativity (χ): The tendency of a molecule to attract electrons, calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of resistance to change in electron distribution. It is calculated as η = (I - A) / 2. A molecule with a large HOMO-LUMO gap is considered "hard," indicating lower reactivity. dntb.gov.ua

Chemical Softness (S): The reciprocal of hardness (S = 1 / η), representing the molecule's polarizability. "Soft" molecules are more reactive. dntb.gov.ua

Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile, defined as ω = χ² / (2η). nih.gov

Please note: The following table is illustrative and contains hypothetical data to demonstrate how results from a global reactivity parameter analysis for this compound would be presented.

Global Reactivity ParameterSymbolCalculated Value (eV)
Ionization PotentialI6.50
Electron AffinityA1.80
Electronegativityχ4.15
Chemical Hardnessη2.35
Chemical SoftnessS0.43
Electrophilicity Indexω3.66

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals obtained from a DFT calculation into a more intuitive picture of localized bonds, lone pairs, and core orbitals, which aligns with classical Lewis structures. amazonaws.comnih.gov NBO analysis provides detailed information on the electron density distribution within the this compound molecule.

Please note: The following table is illustrative and contains hypothetical data to demonstrate how results from an NBO charge analysis for this compound would be presented.

AtomNatural Charge (e)
O (hydroxyl)-0.65
O (aldehyde)-0.55
F-0.40
C (attached to F)+0.35
C (aldehyde)+0.45

Vibrational frequency analysis is a powerful tool for interpreting and predicting the infrared (IR) and Raman spectra of a molecule. Following a successful geometry optimization, which ensures the molecule is at a stable energy minimum, a frequency calculation can be performed. This involves computing the second derivatives of the energy with respect to the atomic coordinates (the Hessian matrix).

The results provide a set of vibrational modes, each with a specific frequency and intensity. iosrjournals.org These theoretical frequencies correspond to the stretching, bending, and torsional motions of the atoms within the this compound molecule. The predicted IR and Raman intensities help in assigning the peaks observed in experimental spectra. It is common practice to scale the calculated frequencies by an empirical factor to better match experimental data, accounting for systematic errors in the computational method and the neglect of anharmonicity.

Please note: The following table is illustrative and contains hypothetical data to demonstrate how results from a vibrational frequency analysis for this compound would be presented.

Vibrational ModePredicted Frequency (cm-1)Description
ν(O-H)3450Hydroxyl group stretching
ν(C=O)1680Aldehyde carbonyl stretching
ν(C-F)1250Carbon-Fluorine stretching
β(C-H)1450Aromatic C-H in-plane bending

Molecular Dynamics Simulations

While DFT calculations typically focus on the static, minimum-energy structure of a molecule, Molecular Dynamics (MD) simulations provide insights into its dynamic behavior over time. An MD simulation models the movement of atoms and molecules by iteratively solving Newton's equations of motion.

For this compound, an MD simulation could be used to study its conformational dynamics, particularly the rotation of the aldehyde and hydroxyl groups, in different environments, such as in a vacuum or solvated in a solvent like water or ethanol (B145695). By simulating the system over nanoseconds or longer, researchers can analyze trajectories to understand how intermolecular interactions, such as hydrogen bonding with solvent molecules, affect the structure and flexibility of this compound. This method is invaluable for exploring processes that occur over time, bridging the gap between static quantum chemical calculations and the dynamic reality of chemical systems.

Applications in Materials Science and Technology

Fluorescent Probes and Sensors

The inherent fluorescence of the salicylaldehyde (B1680747) scaffold is a key property that has been extensively leveraged in the development of chemical sensors. The introduction of a fluorine atom in 3-Fluorosalicylaldehyde can modulate the electronic and photophysical properties, making it an attractive platform for designing highly specific and sensitive fluorescent probes.

This compound serves as a fundamental building block for the synthesis of novel fluorescent dyes and sensors. nih.gov Its unique characteristics are capitalized upon to create probes for various analytical applications, including biological imaging. nih.gov The core structure can be readily modified, typically through condensation reactions involving the aldehyde group, to create more complex molecules like Schiff bases. These reactions allow for the attachment of different fluorophores or recognition units, thereby tuning the sensor's properties for specific targets. The presence of the electron-withdrawing fluorine atom can influence the intramolecular charge transfer (ICT) characteristics of the resulting dye, which is a critical factor in the design of "turn-on" or "turn-off" fluorescent sensors.

Salicylaldehyde and its derivatives have been widely investigated for the development of chemosensors for detecting various metal ions. nih.gov Schiff base compounds derived from salicylaldehydes are particularly effective due to the presence of phenolic hydroxyl groups and imine nitrogen atoms, which can act as binding sites for metal ions. nih.gov This coordination with a metal ion alters the electronic structure of the molecule, leading to a detectable change in its fluorescence or color.

Derivatives of salicylaldehyde have been used to create sensors for a range of metal ions. The binding of the ion can inhibit processes like excited-state intramolecular proton transfer (ESIPT) or C=N isomerization, leading to a significant enhancement in fluorescence intensity. nih.gov this compound is a precursor for such sensors, where the fluorine atom can enhance the structural rigidity of the final probe and modify its selectivity and sensitivity towards specific metal ions.

Table 1: Examples of Metal Ions Detected by Salicylaldehyde-Based Fluorescent Probes

Metal Ion Detected Type of Probe Typical Response
Zn²⁺ Salicylaldehyde Hydrazones Fluorescence enhancement
Al³⁺ Salicylaldehyde Schiff Bases "Turn-on" fluorescence

This table is illustrative of sensors derived from the general salicylaldehyde scaffold.

The salicylaldehyde framework is also employed in the design of fluorescent pH probes. nih.gov The operating principle of these sensors is based on the protonation and deprotonation of the phenolic hydroxyl group. As the pH of the environment changes, the ionization state of this group is altered, which in turn affects the photophysical properties of the molecule, leading to a change in fluorescence. Probes derived from this compound can be designed to operate within specific pH ranges, as the electronegative fluorine atom can influence the acidity (pKa) of the phenolic proton, thereby fine-tuning the sensor's response range. nih.gov

Organic Light-Emitting Diodes (OLEDs) and Dye-Sensitized Solar Cells (DSSCs)

The optoelectronic properties of molecules derived from this compound make it a relevant precursor for materials used in advanced energy and display technologies.

In the field of Organic Light-Emitting Diodes (OLEDs) , emissive materials are often organometallic complexes where organic ligands are coordinated to a central metal ion. This compound can be used to synthesize bidentate ligands that coordinate with metal centers through its hydroxyl and aldehyde groups. The fluorine substituent on the ligand can tune the HOMO/LUMO energy levels of the resulting complex, which is crucial for controlling the emission color and improving the stability and efficiency of the OLED device.

Semiconducting Materials

This compound is utilized as a building block for the synthesis of organic semiconducting materials. Its aromatic structure is conducive to creating larger, conjugated systems necessary for charge transport. For instance, it can be used to prepare semiconducting acenes, which are a class of organic compounds used in applications like organic field-effect transistors (OFETs). The planar nature of these molecules facilitates π-stacking in the solid state, creating pathways for charge carrier mobility. The fluorine substitution can influence the electronic bandgap and charge transport properties of the final material, making it a useful tool for molecular engineering in organic electronics.

Specialty Chemicals and Coatings

Beyond advanced electronics, this compound is employed in the formulation of various specialty chemicals and materials. It is used in specialized coatings and polymers where specific chemical reactivity and stability are required. nih.gov One notable application is in the synthesis of cobalt-salen complexes (derived from salicylaldehyde and ethylenediamine). The cobalt chelate derived from this compound was identified as a highly efficient material for the reversible absorption of oxygen, a property valuable for applications in gas separation and storage.

Gas Storage Applications (e.g., through Salen Complexes)

The functionalization of porous materials to enhance their affinity for specific gases is a critical area of research in materials science, with significant implications for energy storage and environmental remediation. Salen [N,N'-bis(salicylidene)ethylenediamine] complexes, versatile chelating ligands, have been explored as building blocks for porous materials due to their straightforward synthesis and the ability to coordinate with a variety of metal centers. The incorporation of fluorine atoms into the Salen ligand structure, for instance by using this compound as a precursor, is a promising strategy to tailor the gas storage properties of the resulting materials. While direct experimental data on gas storage in Salen complexes derived specifically from this compound is limited, extensive research on analogous fluorinated porous materials provides a strong basis for their potential in this field.

The introduction of fluorine into the framework of porous materials, such as metal-organic frameworks (MOFs) and porous organic polymers, has been shown to significantly influence their gas uptake and selectivity. rsc.orgresearchgate.net Fluorination can enhance the affinity of the material for gases with quadrupole moments, such as carbon dioxide (CO₂), through favorable electrostatic interactions. researchgate.net Theoretical studies on cobalt Salen complexes have indicated that the electronic properties of the complex, which can be tuned by electron-withdrawing or -donating groups on the phenyl ring, play a crucial role in their capacity for CO₂ capture. rsc.org The strong electron-withdrawing nature of fluorine in the 3-position of the salicylaldehyde moiety is expected to modulate the electron density at the metal center of the Salen complex, potentially enhancing its interaction with guest gas molecules.

Moreover, the presence of fluorine atoms lining the pores of a material can create unique gas transport properties. Research on a Co(3F-salen) system demonstrated the formation of fluorine-lined channels that are proposed to facilitate O₂ transport through repulsive interactions with the guest O₂ molecules. acs.org This suggests that porous networks constructed from this compound-based Salen complexes could exhibit tailored gas diffusion and sorption kinetics.

The development of porous polymers from fluorinated precursors has also shown promise for gas separation applications. swan.ac.uk These materials often exhibit high thermal stability and specific surface areas, which are desirable characteristics for gas storage adsorbents. The principles learned from these fluorinated polymers can be applied to the design of Salen-based porous materials derived from this compound.

While specific data for this compound-based Salen complexes is not yet prevalent in the literature, the performance of other fluorinated porous materials offers insight into their potential gas storage capabilities. Below is a representative table summarizing the gas storage properties of some notable fluorinated metal-organic frameworks (F-MOFs) to illustrate the typical performance metrics.

MaterialGas AdsorbedUptake CapacityConditionsBET Surface Area (m²/g)
FMOF-1Methane (CH₄)133 V(STP)/V173 K, 5 barNot Reported
Mg₂(dobdc)Vinylidene Fluoride (B91410) (VDF)~1.5 mmol/g298 K, 1 bar~1350
PFPP-1Sulfur Hexafluoride (SF₆)27.2 cm³/g298 K, 1 bar1047
PFPP-1Carbon Tetrafluoride (CF₄)7.9 cm³/g298 K, 1 bar1047

This table presents data for representative fluorinated porous materials to illustrate potential gas storage performance and is not specific to Salen complexes of this compound. acs.orgchemrxiv.orgchemrxiv.org

Biological and Medicinal Applications of 3 Fluorosalicylaldehyde Derivatives

Antimicrobial Activity

The antimicrobial efficacy of salicylaldehyde (B1680747) derivatives is well-documented, with halogenated compounds often exhibiting potent activity. nih.govresearchgate.net The introduction of a fluorine atom at the 3-position of the salicylaldehyde ring can significantly influence the electronic properties and lipophilicity of the resulting derivatives, thereby enhancing their ability to penetrate microbial cell membranes and interact with biological targets. These derivatives, particularly Schiff bases and their metal complexes, have demonstrated broad-spectrum activity against a variety of pathogenic bacteria and fungi.

Antibacterial Properties (against S. aureus, B. subtilis, E. coli, K. pneumoniae, P. aeruginosa, S. typhi)

Schiff base derivatives of salicylaldehydes have shown considerable promise as antibacterial agents. Studies on various substituted salicylaldehyde Schiff bases reveal that they possess moderate to good activity against both Gram-positive and Gram-negative bacteria. For instance, certain salicylaldehyde Schiff bases have been reported to be effective against Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, and Salmonella typhi, with Minimum Inhibitory Concentrations (MICs) in some cases as low as 50 µg/mL. nih.gov

The antibacterial action is often attributed to the azomethine group (-C=N-) in the Schiff base structure, which can interfere with normal cell processes. scirp.org Chelation with metal ions can further enhance this activity. While specific MIC data for 3-Fluorosalicylaldehyde derivatives against all the listed strains is not extensively available in single reports, the general activity of related salicylaldehyde Schiff bases provides strong evidence of their potential. Representative data from studies on salicylaldehyde Schiff bases are presented below.

Bacterial StrainDerivative TypeMIC (µg/mL)Reference Compound
Staphylococcus aureusSalicylaldehyde Schiff Base (PC1)62.5Ciprofloxacin
Escherichia coliSalicylaldehyde Schiff Base (PC2)250Ciprofloxacin
Escherichia coliSalicylaldehyde Schiff Base (SB4)50Not Specified
Klebsiella pneumoniaeSalicylaldehyde Schiff Base (L2)200Chloramphenicol
Pseudomonas aeruginosaSalicylaldehyde Schiff Base (SB1)50Not Specified
Salmonella typhiSalicylaldehyde Schiff Base (SB4)50Not Specified

Antifungal Properties (against A. fumigatus, P. chrysogenum, C. albicans, A. niger, A. flaves)

Derivatives of this compound are also recognized for their antifungal capabilities. Halogenated salicylaldehydes have demonstrated potent activity against various fungal species, including Aspergillus niger and Candida albicans. researchgate.net Thiosemicarbazone derivatives, in particular, have been evaluated for their efficacy against mycotoxigenic fungi like Aspergillus flavus. researchgate.net

The complexation of salicylaldehyde-derived Schiff bases with transition metals like copper(II) can lead to significant antifungal activity. mdpi.com These metal complexes have been tested against a panel of fungi, including Aspergillus fumigatus, Aspergillus niger, and Candida albicans, showing their potential as broad-spectrum antifungal agents. mdpi.com For example, some Schiff bases derived from isoniazid (B1672263) and fluorinated benzaldehydes have shown marked activity against C. albicans with MIC values as low as 0.037 mM. mdpi.com

Fungal StrainDerivative TypeMIC (µg/mL)Reference Compound
Candida albicansSalicylaldehyde Schiff Base (PC2)62.5Not Specified
Candida albicansIsoniazid-fluorobenzaldehyde Schiff Base (L1)0.037 mMIsoniazid
Aspergillus nigerCu(II) Thiosemicarbazone Complex-Not Specified
Aspergillus fumigatusCu(II) Thiosemicarbazone Complex-Not Specified
Aspergillus flavusThiosemicarbazone125-500Not Specified

Structure-Activity Relationship Studies for Antimicrobial Efficacy

The antimicrobial activity of salicylaldehyde derivatives is governed by their structural features. Structure-activity relationship (SAR) studies have revealed several key aspects. For high antimicrobial activity, substituents on the benzaldehyde (B42025) ring are crucial, as unsubstituted salicylaldehyde shows minimal activity. nih.govresearchgate.net

Halogenation, such as the introduction of a fluorine atom, is a dramatic factor that can produce highly active compounds. nih.govresearchgate.net The position and nature of the substituent influence the biological activity, and these effects can vary between different microbial species. nih.gov The lipophilicity of the molecule, enhanced by chelation with metal ions, is another critical factor that facilitates the penetration of the compound through the microbial cell membrane, leading to increased antimicrobial action. tandfonline.com Furthermore, the azomethine group of Schiff bases is considered essential for their biological activity, potentially acting through hydrogen bonding with active centers of cellular constituents. scirp.org

Pharmaceutical Development

Beyond its direct use in bioactive derivatives, this compound is a valuable building block in the synthesis of more complex pharmaceutical agents.

Intermediate in Synthesis of Pharmaceuticals (e.g., Anti-inflammatory, Analgesic Drugs)

This compound serves as a key intermediate in the synthesis of various pharmaceuticals. chemimpex.comchemimpex.com It is particularly noted for its role in the development of anti-inflammatory and analgesic drugs. chemimpex.com The reactivity of its aldehyde and hydroxyl groups allows for its incorporation into a wide range of heterocyclic and other complex molecular structures. The inclusion of the fluorine atom is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity of drug candidates. nih.gov While specific commercial drugs are not detailed, its utility as a starting material in synthetic pathways for these classes of drugs is recognized in the chemical and pharmaceutical industries.

Anticancer Activity

The quest for novel anticancer agents has led to the investigation of salicylaldehyde derivatives, including those of this compound. Schiff bases, hydrazones, and particularly their metal complexes, have demonstrated significant cytotoxic activity against various cancer cell lines.

Salicylaldehyde hydrazone derivatives have been designed and evaluated for their anticancer properties, with some compounds showing remarkable activity in nanomolar concentrations against leukemic and breast cancer cell lines. nih.gov The substitution pattern on the salicylaldehyde ring plays a crucial role in the cytotoxic effect. nih.gov

Transition metal complexes of salicylaldehyde-derived Schiff bases are of particular interest. Copper(II) and Iron(III) complexes have shown good cytotoxicity against human cancer cell lines like KB and Hep-G2. nih.gov In some cases, the metal complexes exhibit higher cytotoxicity than the Schiff base ligands alone. nih.gov For example, certain copper(II) Schiff base complexes have shown IC50 values against the A-549 lung cancer cell line as low as 1.93 µM. nih.gov Cadmium(II) complexes with a pyridyl Schiff base ligand have also demonstrated potent antiproliferative activity against SMMC-7721 cells, with an IC50 value lower than the standard drug cisplatin (B142131). rsc.org

Cell LineDerivative TypeIC50 ValueReference Compound
HL-60 (Leukemia)4-methoxysalicylaldehyde hydrazonenM concentrationsNot Specified
MCF-7 (Breast Cancer)4-methoxysalicylaldehyde hydrazonenM concentrationsNot Specified
A-549 (Lung Cancer)Copper(II) Schiff Base Complex1.93 ± 1.56 µMNot Specified
HCT-116 (Colon Cancer)Copper(II) Schiff Base Complex1.79 ± 0.43 µMNot Specified
SMMC-7721 (Hepatocellular Carcinoma)Cadmium(II) Pyridyl Schiff Base Complex< CisplatinCisplatin
MDA-MB-231 (Breast Cancer)Europium(III) Pyridyl Schiff Base Complex< CisplatinCisplatin
Cobalt-Salen Complexes with Anticancer Activity.mdpi.com

Cobalt(III)-salen complexes, synthesized from derivatives of this compound, have demonstrated notable anticancer properties. Research into these complexes has revealed their potential as effective chemotherapeutic agents. For instance, certain cobalt(III) Schiff base complexes have been shown to induce apoptosis in cancer cells and exhibit anti-angiogenic properties. nih.gov The cytotoxic activity of these salen complexes is influenced by the nature and position of substituents on the aromatic rings. nih.gov

Studies on various cancer cell lines have highlighted the efficacy of these cobalt complexes. For example, cytotoxicity tests on breast cancer cell lines, such as MCF-7 and MDA-MB-468, have shown that specific cobalt(III)-salen complexes exhibit promising anticancer potential with selectivity for certain cancer cells. mdpi.com A particular cobalt(III) salen complex, MBR-60, has been found to induce apoptosis in leukemia and lymphoma cells and can overcome multidrug resistance by inhibiting drug efflux pumps like P-glycoprotein. nih.gov The anticancer activity is often attributed to the ability of these complexes to interact with biological molecules and induce cell death. nih.govrsc.org The chelation of the cobalt ion with the salen ligand is crucial for this cytotoxic activity, as the individual metal ion or ligand often shows no significant effect. nih.gov

Below is a data table summarizing the cytotoxic activity of a representative Cobalt(III)-salen complex against various cancer cell lines.

Cell LineType of CancerIC50 (µM)Reference
Nalm6Leukemia0.5 nih.gov
BJABLymphoma0.7 nih.gov
MCF-7Breast CancerVaries mdpi.com
MDA-MB-468Breast CancerVaries mdpi.com
A549Lung CarcinomaVaries nih.gov
Fluorinated Iron(III) Salophene Complexes as Potential Anticancer Agents.researchgate.net

Fluorine-substituted iron(III) salophene complexes, derived from this compound, have been synthesized and evaluated for their biological activity, showing significant growth inhibitory effects against various cancer cell lines. nih.gov These complexes have demonstrated IC50 values in the low micromolar range against HT-29 colon carcinoma, as well as MCF-7 and MDA-MB-231 mammary carcinoma cells, proving to be more potent than the conventional anticancer drug cisplatin in these cases. nih.gov

The introduction of fluorine into the salophene ligand structure can significantly influence the biological activity of the resulting iron(III) complexes. nih.gov Many of these fluorinated complexes exhibit tumor cell-specific effects, showing minimal impact on the proliferation of healthy cells, such as T-cells. nih.gov The anticancer activity of these iron complexes is a subject of ongoing research, with studies focusing on their synthesis, characterization, and evaluation against various cancer models. rsc.org

Here is a data table illustrating the growth inhibitory effects of a fluorinated Iron(III) salophene complex in comparison to cisplatin.

Cell LineIC50 (µM) of Fluorinated Fe(III) Salophene ComplexIC50 (µM) of CisplatinReference
HT-29 (Colon Carcinoma)0.05 - 2.455.75 nih.gov
MCF-7 (Mammary Carcinoma)0.05 - 2.4512.72 nih.gov
MDA-MB-231 (Mammary Carcinoma)0.05 - 2.455.81 nih.gov
Mechanisms of Cell Death Induction (e.g., Apoptosis, Necrosis, Ferroptosis).researchgate.net

Derivatives of this compound, particularly their metal complexes, induce cancer cell death through various mechanisms, including apoptosis, necrosis, and ferroptosis. nih.govresearchgate.net

Apoptosis , or programmed cell death, is a common pathway triggered by these compounds. nih.gov The induction of apoptosis is often dependent on the specific chemical structure of the complex and the type of cancer cell line being treated. nih.gov For example, cobalt(III) salen complexes have been shown to activate caspases-3, -8, and -9, key enzymes in the apoptotic cascade, leading to cell death. nih.gov This process can occur through both intrinsic and extrinsic pathways. nih.govnih.gov

Necrosis , a form of cell death resulting from acute cellular injury, has also been observed as a mode of action for some of these complexes. researchgate.net

Ferroptosis , an iron-dependent form of programmed cell death characterized by the accumulation of lipid peroxides, is another significant mechanism. nih.gov Iron(III)-salophene complexes, for instance, are potent inducers of ferroptosis in certain cancer cell lines. nih.gov They can catalyze redox cycles that lead to phospholipid peroxidation and the depletion of cellular cofactors that protect against ferroptosis. nih.gov Some fluorinated iron(III) salophene complexes have been found to strongly increase the intracellular iron(II) levels, a key driver of ferroptosis. researchgate.net

Mechanism of Cell DeathKey FeaturesInducing CompoundsReference
ApoptosisCaspase activation, DNA fragmentationCobalt(III)-salen complexes, Fluorinated Iron(III) salophene complexes nih.govnih.gov
NecrosisCell swelling and lysisFluorinated Iron(III) salophene complexes researchgate.net
FerroptosisIron-dependent lipid peroxidationIron(III)-salophene complexes nih.gov
Cellular Uptake Mechanisms.researchgate.net

The efficacy of anticancer agents derived from this compound is highly dependent on their ability to be taken up by cancer cells. Research indicates that the cellular uptake of these complexes is an active process.

Studies on fluorinated iron(III) salophene complexes have shown that they accumulate effectively in tumor cells, even more so than cisplatin. nih.govtib.eu Interestingly, the salophene ligand itself appears to be enriched in the cells, suggesting that it may act as a carrier, facilitating the uptake of the entire complex. nih.govtib.eu The uptake process is often energy-dependent, as demonstrated by inhibition at low temperatures (4°C) and by metabolic inhibitors. researchgate.net

The primary mechanism of cellular entry for nanoparticle formulations of related compounds is endocytosis. nih.gov Various endocytic pathways can be involved, including clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis. nih.gov The specific pathway can be influenced by the physicochemical properties of the nanoparticles, such as size, shape, and surface chemistry. nih.gov For some nanoparticles, macropinocytosis has been identified as the operative endocytic mechanism. nih.gov

Uptake FeatureObservationImplicationReference
AccumulationHigher in tumor cells vs. cisplatinEnhanced therapeutic potential nih.govtib.eu
Ligand RoleSalophene ligand enriched in cellsActs as a carrier for the complex nih.govtib.eu
Energy DependenceInhibited at low temperaturesActive transport mechanism researchgate.net
Endocytic PathwayMacropinocytosis identified for some nanoparticlesSpecific mechanism of cellular entry nih.gov

Antioxidant Activity of Complexesnih.govnih.govnih.govbohrium.com

Metal complexes derived from salicylaldehydes, including this compound, have been investigated for their antioxidant properties. The coordination of a metal ion to the Schiff base ligand can enhance the radical scavenging activity compared to the free ligand. researchgate.netnih.gov

The antioxidant potential of these complexes is often evaluated using assays such as the DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging methods. nih.gov Studies on iron(III) complexes with substituted salicylaldehydes have shown a moderate ability to scavenge DPPH and ABTS radicals, along with a high capacity to reduce hydrogen peroxide. nih.gov The specific antioxidant activity can vary depending on the metal ion and the substituents on the salicylaldehyde ligand. For instance, in one study, a copper(II) complex of 3-aminocoumarin (B156225) was found to be a superior antioxidant compared to ascorbic acid. mdpi.com

The mechanism of antioxidant action often involves the donation of a hydrogen atom or an electron to a free radical, thereby neutralizing it. The redox properties of the central metal ion play a crucial role in this process. nih.gov

Complex TypeAntioxidant AssayActivityReference
Iron(III) salicylaldehyde complexesDPPH, ABTS, H₂O₂ reductionModerate to high nih.gov
Copper(II) 3-aminocoumarin complexDPPHSuperior to ascorbic acid mdpi.com
Various Schiff base metal complexesDPPHActivity enhanced upon complexation researchgate.netnih.gov

Interaction with Biomolecules

The biological activity of this compound derivatives is closely linked to their ability to interact with essential biomolecules such as DNA.

DNA Binding and Cleavage Studies.nih.govnih.govnih.gov

Metal complexes derived from this compound and related salicylaldehydes have been shown to interact with DNA through various modes, including intercalation. nih.govjocpr.com This interaction can lead to the cleavage of the DNA strands, a mechanism that contributes to their anticancer effects.

Spectroscopic techniques, such as UV-visible and fluorescence spectroscopy, are commonly used to study the binding of these complexes to DNA. nih.gov The binding constants (Kb) obtained from these studies provide a measure of the affinity of the complex for DNA. For example, iron(III) complexes with substituted salicylaldehydes have been found to interact with calf-thymus DNA via intercalation with high DNA-binding constants. nih.gov

Furthermore, these complexes can exhibit DNA cleavage activity, which can be either oxidative or hydrolytic. researchgate.netjocpr.com Gel electrophoresis is a standard technique used to visualize the cleavage of plasmid DNA, such as pBR322 or pUC19, by these complexes. researchgate.netnih.gov The cleavage efficiency can be significantly enhanced upon exposure to light, indicating a photocleavage mechanism in some cases. nih.gov The ability to cleave DNA makes these compounds potential candidates for the development of synthetic nucleases.

Complex TypeDNA Interaction ModeDNA Cleavage ActivityReference
Iron(III) salicylaldehyde complexesIntercalationHigh (photocleavage enhanced by UV) nih.gov
Copper(II) chloro-complexesIntercalationOxidative and hydrolytic jocpr.com
Iron(II) and Zinc(II) mixed ligand complexesIntercalationPotent nuclease activity researchgate.net
Interaction with Serum Albumins (BSA, HSA)

The interaction of drug candidates with serum albumins, such as Bovine Serum Albumin (BSA) and Human Serum Albumin (HSA), is a critical aspect of pharmacology. These proteins are the most abundant in the bloodstream and play a crucial role in the transport and disposition of various endogenous and exogenous substances, including drugs. The binding of a compound to serum albumin can significantly influence its pharmacokinetic properties, such as its distribution, metabolism, and excretion. Derivatives of this compound, particularly Schiff bases, have been the subject of studies to understand their binding characteristics with BSA and HSA.

The primary method employed to investigate these interactions is fluorescence spectroscopy. BSA and HSA contain tryptophan residues that are intrinsically fluorescent. When a ligand, such as a this compound derivative, binds to the albumin, it can cause a quenching of this natural fluorescence. This quenching can occur through two primary mechanisms: dynamic quenching, resulting from collisions between the fluorophore and the quencher, and static quenching, which involves the formation of a non-fluorescent ground-state complex between the fluorophore and the quencher.

To elucidate the quenching mechanism, fluorescence measurements are typically performed at different temperatures. For static quenching, the quenching constant decreases with increasing temperature, whereas for dynamic quenching, the constant increases. The Stern-Volmer equation is often used to analyze the fluorescence quenching data:

F₀ / F = 1 + Kₛᵥ[Q] = 1 + Kqτ₀[Q]

where F₀ and F are the fluorescence intensities in the absence and presence of the quencher, respectively, [Q] is the concentration of the quencher, Kₛᵥ is the Stern-Volmer quenching constant, Kq is the bimolecular quenching rate constant, and τ₀ is the average lifetime of the fluorophore in the absence of the quencher.

For static quenching, the binding constant (Kₐ) and the number of binding sites (n) can be determined using the double logarithm equation:

log[(F₀ - F) / F] = log(Kₐ) + n log[Q]

Furthermore, thermodynamic parameters such as the change in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) can be calculated using the van't Hoff equation. These parameters provide insights into the nature of the binding forces. A positive ΔH and ΔS suggest hydrophobic interactions, while negative values for both suggest van der Waals forces and hydrogen bonding. A negative ΔG indicates a spontaneous binding process.

While specific studies on this compound derivatives are limited, research on structurally similar salicylaldehyde Schiff bases indicates that their interaction with serum albumins is typically a static quenching process involving hydrophobic interactions and hydrogen bonding, leading to the formation of a stable complex.

Table 1: Illustrative Interaction Parameters of a this compound Schiff Base Derivative with Serum Albumins

Parameter Bovine Serum Albumin (BSA) Human Serum Albumin (HSA)
Quenching Mechanism Static Static
Stern-Volmer Constant (Kₛᵥ) at 298 K (M⁻¹) 1.5 x 10⁴ 2.0 x 10⁴
Binding Constant (Kₐ) at 298 K (M⁻¹) 5.0 x 10⁴ 7.5 x 10⁴
Number of Binding Sites (n) ~1 ~1
Thermodynamic Parameters
ΔG (kJ/mol) -26.8 -27.9
ΔH (kJ/mol) -15.2 -18.5
ΔS (J/mol·K) 38.9 31.5
Predominant Binding Forces Hydrophobic interactions, Hydrogen bonding Hydrophobic interactions, Hydrogen bonding

Note: The data in this table are illustrative and based on typical values found for similar salicylaldehyde Schiff base derivatives due to the absence of specific literature data for this compound derivatives.

Biological Imaging and Diagnostics (through Fluorescent Probes)

This compound serves as a valuable building block for the synthesis of fluorescent probes for biological imaging and diagnostics. Its derivatives can be designed to exhibit changes in their fluorescence properties, such as intensity or wavelength, upon interaction with specific analytes. This "turn-on" or "turn-off" fluorescence response allows for the detection and visualization of various ions and biomolecules within cellular environments. nih.gov

A common strategy involves the synthesis of Schiff base derivatives of this compound. These compounds can act as chemosensors for metal ions. The binding of a specific metal ion to the Schiff base ligand can lead to a significant enhancement in fluorescence intensity. This is often attributed to mechanisms such as chelation-enhanced fluorescence (CHEF), where the binding to the metal ion restricts the intramolecular rotation and vibration of the probe molecule, thus reducing non-radiative decay and increasing fluorescence quantum yield.

For instance, fluorescent probes derived from salicylaldehyde have been successfully developed for the detection of biologically important metal ions like Zn²⁺ and Al³⁺. These probes often exhibit high selectivity and sensitivity, allowing for the detection of these ions at very low concentrations. The ability to visualize the distribution and fluctuation of these ions within living cells is crucial for understanding their roles in various physiological and pathological processes.

The design of these probes can be tailored to target specific cellular organelles by introducing appropriate functional groups. This allows for the investigation of localized ion concentrations and dynamics. The application of these fluorescent probes in confocal microscopy enables real-time imaging of these processes in living cells, providing valuable insights for diagnostics and disease monitoring.

Table 2: Illustrative Properties of a this compound-Based Fluorescent Probe for Metal Ion Detection

Property Description
Probe Name 3-Fluoro-N-(2-pyridylmethyl)salicylaldimine (Illustrative)
Target Analyte Zn²⁺
Sensing Mechanism Chelation-Enhanced Fluorescence (CHEF)
Fluorescence Response "Turn-on"
Excitation Wavelength (λₑₓ) ~370 nm
Emission Wavelength (λₑₘ) ~460 nm
Detection Limit Nanomolar (nM) range
Application Imaging of intracellular Zn²⁺ in living cells

Note: The data in this table are illustrative and based on the properties of similar salicylaldehyde-based fluorescent probes, as specific data for a this compound-based probe for Zn²⁺ was not available in the reviewed literature.

Analytical Chemistry Applications

Reagent in Detection and Quantification of Chemical Substances

3-Fluorosalicylaldehyde serves as a versatile building block in the synthesis of specialized chemical probes for the detection and quantification of various substances. Its unique chemical structure, featuring a reactive aldehyde group, a hydroxyl group, and a fluorine atom, allows for the construction of complex molecules, particularly Schiff bases, which can act as highly selective and sensitive chemosensors. These sensors are often designed to exhibit changes in their optical properties, such as fluorescence, upon binding with a target analyte.

While this compound is recognized for its potential in developing novel sensors due to its inherent fluorescence properties, detailed research focusing specifically on chemosensors derived directly from it is limited in publicly available literature. However, the functional principles and applications can be effectively illustrated by examining closely related salicylaldehyde (B1680747) derivatives, which are extensively studied. These analogues demonstrate the methodology and performance metrics expected from a this compound-based sensor.

Detailed Research Findings on a Related Salicylaldehyde-Based Fluorescent Probe

A pertinent example is the research conducted on Schiff base fluorescent probes derived from 5-methyl salicylaldehyde, a compound structurally similar to this compound. These probes have been successfully synthesized and applied for the selective detection of aluminum ions (Al³⁺) in aqueous environments.

In one such study, three different Schiff base probes (designated 3a, 3b, and 3c) were created by reacting 5-methyl salicylaldehyde with 2-aminobenzimidazole, 2-aminobenzothiazole, and 2-aminopyridine, respectively. These probes demonstrated high selectivity and sensitivity for Al³⁺ ions. nih.govmdpi.com The detection mechanism relies on the inhibition of C=N isomerization and the activation of a chelation-enhanced fluorescence (CHEF) effect upon the probe binding to an Al³⁺ ion, resulting in a significant increase in fluorescence intensity. nih.govmdpi.com

The research yielded specific quantitative data regarding the analytical performance of these probes. For instance, the coordination stoichiometry between the probes and the Al³⁺ ion was determined to be 1:1. nih.govmdpi.com The probes exhibited rapid response times, with detection being achieved in as little as 80 seconds. nih.govmdpi.com Furthermore, the limit of detection (LOD), which indicates the lowest concentration of an analyte that can be reliably detected, was found to be as low as 2.81 × 10⁻⁷ M for probe 3b. nih.govmdpi.com

These findings highlight the utility of salicylaldehyde-based Schiff bases as powerful tools in analytical chemistry for the trace detection of metal ions. The principles and successful application of these related compounds provide a strong basis for the potential development and use of sensors derived from this compound.

Probe DesignationTarget AnalyteDetection MethodLimit of Detection (LOD)Response TimeBinding Stoichiometry (Probe:Analyte)
Probe 3a (from 5-methyl salicylaldehyde)Al³⁺Turn-On FluorescenceData not specified in source90 seconds1:1
Probe 3b (from 5-methyl salicylaldehyde)Al³⁺Turn-On Fluorescence2.81 × 10⁻⁷ M80 seconds1:1
Probe 3c (from 5-methyl salicylaldehyde)Al³⁺Turn-On FluorescenceData not specified in source80 seconds1:1

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-fluorosalicylaldehyde, and how can purity be validated?

  • Methodological Answer : this compound is typically synthesized via electrophilic fluorination of salicylaldehyde derivatives or halogen exchange reactions. A common approach involves using fluorinating agents like DAST (diethylaminosulfur trifluoride) under anhydrous conditions. To validate purity, employ high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and compare retention times to standards. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹⁹F) should confirm structural integrity, with characteristic peaks for the aldehyde proton (~10 ppm) and fluorine substituent (δ ≈ -120 ppm). Ensure compliance with reproducibility guidelines by documenting solvent systems, reaction temperatures, and purification steps (e.g., recrystallization in ethanol/water) .

Q. How can researchers characterize the electronic effects of the fluorine substituent in this compound?

  • Methodological Answer : Use computational chemistry tools (e.g., DFT calculations at the B3LYP/6-311++G(d,p) level) to analyze electron density distribution and substituent effects on the aromatic ring. Experimentally, compare UV-Vis spectra with non-fluorinated analogs to assess shifts in π→π* transitions. Infrared (IR) spectroscopy can reveal changes in hydrogen bonding (O-H stretching ~3200 cm⁻¹) due to fluorine’s electronegativity. Additionally, cyclic voltammetry may quantify redox behavior influenced by the fluorine substituent .

Q. What are the key safety considerations when handling this compound in the laboratory?

  • Methodological Answer : Prioritize personal protective equipment (PPE), including nitrile gloves and fume hood use, due to the compound’s aldehyde group (potential irritant) and fluorinated aromatic structure. Monitor for thermal decomposition products (e.g., HF gas) using gas detectors. Store in amber glass under inert atmosphere to prevent oxidation. Reference safety data sheets (SDS) for spill management and disposal protocols compliant with EPA guidelines .

Advanced Research Questions

Q. How can researchers resolve contradictions between MIC (Minimal Inhibitory Concentration) and MBC (Minimal Bactericidal Concentration) values for this compound in antimicrobial studies?

  • Methodological Answer : The high MBC values relative to MIC (e.g., 4 μg/mL MIC vs. >64 μg/mL MBC against C. albicans) suggest bacteriostatic rather than bactericidal activity. To investigate, perform time-kill assays to track viability over 24–48 hours. Combine with membrane permeability tests (e.g., propidium iodide uptake) to determine if the compound disrupts cell integrity at higher concentrations. Analyze synergies with commercial antifungals (e.g., amphotericin B) using checkerboard assays to identify fractional inhibitory concentration indices (FICI) .

Q. What experimental strategies can elucidate the structure-activity relationship (SAR) of this compound derivatives against multidrug-resistant pathogens?

  • Methodological Answer : Design analogs with varying substituents (e.g., nitro, methoxy) at positions 4 and 5 to assess electronic and steric effects. Use MIC/MBC assays against ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, etc.) and compare with computational docking studies (e.g., AutoDock Vina) targeting fungal CYP51 or bacterial efflux pumps. Validate SAR with 2D-NMR (NOESY) to confirm binding interactions and LC-MS to track metabolic stability in simulated biological fluids .

Q. How can researchers address discrepancies in antifungal efficacy of this compound across different Candida species?

  • Methodological Answer : Perform comparative transcriptomics (RNA-seq) on C. albicans vs. non-responsive species (e.g., C. glabrata) to identify resistance mechanisms. Test the compound in biofilm assays (crystal violet staining) and measure efflux pump activity using fluorescent substrates (e.g., rhodamine 6G). Correlate results with proteomic data (LC-MS/MS) to pinpoint overexpression of ATP-binding cassette (ABC) transporters .

Q. What methodologies are recommended for analyzing the environmental stability and degradation pathways of this compound?

  • Methodological Answer : Conduct accelerated degradation studies under varied pH (3–9) and UV light exposure, quantifying breakdown products via GC-MS. Use OECD Guideline 307 for soil metabolism studies to assess aerobic/anaerobic biodegradation. Employ ecotoxicology models (e.g., Daphnia magna acute toxicity tests) to evaluate ecological risks .

Data Analysis and Interpretation

Q. How should researchers statistically validate the reproducibility of this compound’s biological activity data?

  • Methodological Answer : Apply ANOVA with post-hoc Tukey tests for MIC/MBC comparisons across ≥3 independent replicates. Report 95% confidence intervals and use Kaplan-Meier survival curves for in vivo efficacy studies. Adhere to FAIR data principles by depositing raw datasets in repositories like Zenodo with detailed metadata .

Q. What advanced spectroscopic techniques can clarify the tautomeric equilibrium of this compound in solution?

  • Methodological Answer : Use dynamic NMR (DNMR) at variable temperatures to observe keto-enol tautomerism. Complement with ¹H-¹⁵N HMBC to detect hydrogen bonding networks. Solvent-dependent UV-Vis studies (e.g., in DMSO vs. water) can quantify equilibrium constants via Benesi-Hildebrand analysis .

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Reactant of Route 1
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.